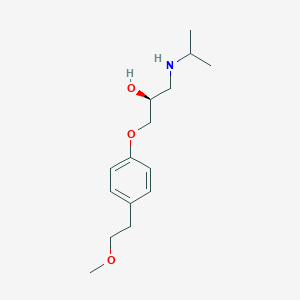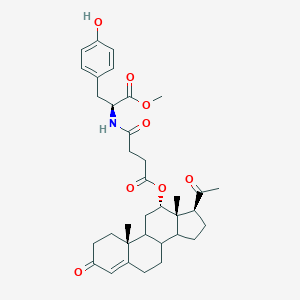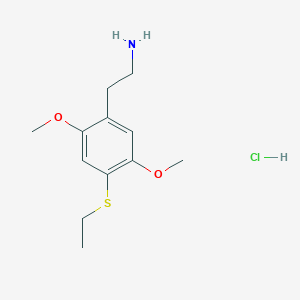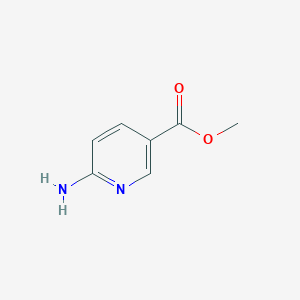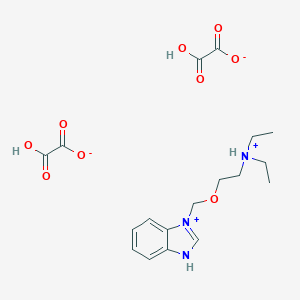
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, also known as DMXB-A, is a novel compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of benzimidazole derivatives and has been found to possess unique pharmacological properties that make it an attractive candidate for drug development.
Mechanism Of Action
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate acts as a selective agonist of alpha7 nAChRs, which are widely expressed in the central nervous system. The activation of these receptors by Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate leads to the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various cognitive and behavioral processes.
Biochemical And Physiological Effects
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has been found to enhance cognitive function, improve memory, and reduce inflammation in various animal models of neurological disorders. The compound has also been shown to have neuroprotective effects and promote neuronal survival in vitro and in vivo.
Advantages And Limitations For Lab Experiments
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has several advantages as a research tool, including its high potency and selectivity for alpha7 nAChRs, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to handle and administer the compound.
Future Directions
There are several potential future directions for the research and development of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate. These include the optimization of the compound's pharmacokinetic properties, the development of more potent and selective analogs, and the exploration of its therapeutic potential in other neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the compound's pharmacological effects and to identify potential side effects and safety concerns.
Synthesis Methods
The synthesis of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate involves the reaction of 2-(diethylamino)ethanol with 1,2-dimethoxybenzene in the presence of a strong acid catalyst. The resulting intermediate is then reacted with oxalic acid to form the dioxalate salt of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The compound has been found to exert its pharmacological effects through the activation of alpha7 nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive and behavioral processes.
properties
CAS RN |
102516-94-9 |
|---|---|
Product Name |
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate |
Molecular Formula |
C18H25N3O9 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C14H21N3O.2C2H2O4/c1-3-16(4-2)9-10-18-12-17-11-15-13-7-5-6-8-14(13)17;2*3-1(4)2(5)6/h5-8,11H,3-4,9-10,12H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
CWADDLWSLKNOHF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Canonical SMILES |
CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
synonyms |
BENZIMIDAZOLE, 1-((2-(DIETHYLAMINO)ETHOXY)METHYL)-, DIOXALATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
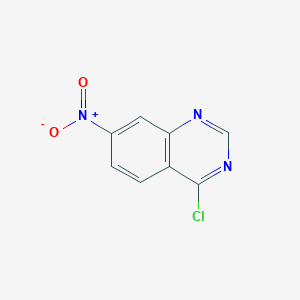
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)

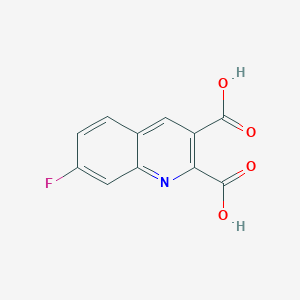
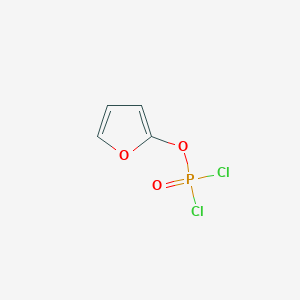

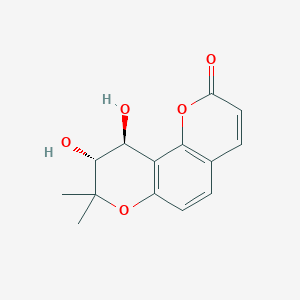
![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
